molecular formula C10H7BrClNO B7907176 3-(3-Bromophenyl)-5-(chloromethyl)-1,2-oxazole

3-(3-Bromophenyl)-5-(chloromethyl)-1,2-oxazole

Cat. No. B7907176
M. Wt: 272.52 g/mol
InChI Key: FFRKTWQUJJRZNT-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(chloromethyl)-1,2-oxazole is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)-5-(chloromethyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-5-(chloromethyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(3-Bromophenyl)-5-(chloromethyl)-1,2-oxazole involves the reaction of 3-bromobenzaldehyde with chloroacetonitrile to form 3-(3-bromophenyl)-3-(chloromethyl)acrylonitrile, which is then cyclized with hydroxylamine hydrochloride to yield the final product.

Starting Materials
3-bromobenzaldehyde, chloroacetonitrile, hydroxylamine hydrochloride

Reaction
Step 1: React 3-bromobenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate to form 3-(3-bromophenyl)-3-(chloromethyl)acrylonitrile., Step 2: Cyclize 3-(3-bromophenyl)-3-(chloromethyl)acrylonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield 3-(3-Bromophenyl)-5-(chloromethyl)-1,2-oxazole.

properties

IUPAC Name

3-(3-bromophenyl)-5-(chloromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRKTWQUJJRZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-phenyl)-5-chloromethyl-isoxaZole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.